5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine
Description
Historical Context and Development of Dibenzazepine Derivatives
The dibenzazepine scaffold, characterized by two benzene rings fused to a seven-membered azepine ring, has been a cornerstone of medicinal chemistry since the mid-20th century. The discovery of carbamazepine in 1953 marked a pivotal moment, as its tricyclic structure demonstrated potent anticonvulsant and psychotropic properties. Over subsequent decades, structural modifications to the dibenzazepine core enabled the development of derivatives with enhanced selectivity and therapeutic profiles. For instance, the introduction of a 3-chloropropyl chain and hydroxyl group at specific positions, as seen in 5-(3-chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine, emerged from efforts to optimize pharmacokinetic properties and receptor binding affinities. These modifications were driven by advances in synthetic organic chemistry, particularly cyclization reactions and Buchwald–Hartwig coupling, which facilitated access to diverse substitution patterns.
The evolution of dibenzazepines reflects broader trends in drug discovery, where incremental changes to core structures yield compounds with tailored biological activities. For example, oxcarbazepine and eslicarbazepine acetate—derivatives with modified side chains—show improved metabolic stability compared to carbamazepine, underscoring the importance of substituent engineering. The target compound’s chloropropyl and hydroxy groups position it as a strategic intermediate in synthesizing advanced derivatives for neurological and oncological research.
Structural Classification within the Dibenzazepine Chemical Family
This compound belongs to the 10,11-dihydrodibenzazepine subclass, distinguished by a saturated bond between positions 10 and 11 of the azepine ring (Table 1). This saturation reduces planar rigidity, influencing conformational flexibility and intermolecular interactions. The compound’s structure features three critical substituents:
- Chloropropyl chain : A 3-chloropropyl group at position 5 introduces steric bulk and electrophilic character, potentially enhancing binding to hydrophobic pockets in biological targets.
- Hydroxyl group : A hydroxyl moiety at position 2 contributes to hydrogen-bonding capabilities, improving solubility and interaction with polar residues in enzymes or receptors.
- Dihydro framework : The saturated C10–C11 bond limits aromatic conjugation, altering electronic distribution across the tricyclic system.
Table 1: Structural Comparison of Select Dibenzazepine Derivatives
This structural profile positions the compound as a hybrid between early-generation tricyclics and modern analogs optimized for target specificity.
Nomenclature, IUPAC Identification, and Chemical Registry Parameters
The systematic IUPAC name This compound delineates its substituents and ring saturation unambiguously. Key registry parameters include:
- CAS Registry Number : 1159977-21-5
- Molecular Formula : C₁₇H₁₈ClNO
- Molecular Weight : 287.78 g/mol
- Synonym : 11-(3-Chloropropyl)-5,6-dihydrobenzo[b]benzazepin-3-ol
The compound’s SMILES notation (ClCCC[N@]1C2=CC=CC=C2CC[C@H]3=CC=CC=C13O ) encodes its stereochemistry, highlighting the hydroxyl group’s position on the aromatic ring and the chloropropyl chain’s orientation. Regulatory identifiers, such as the EC Number and UNII, remain under ongoing classification, reflecting its primary use in research rather than commercial therapeutics.
Significance in Chemical and Biochemical Research
As a functionalized dibenzazepine, this compound serves dual roles in chemical synthesis and mechanistic studies:
Synthetic Intermediate : Its chloropropyl and hydroxy groups enable diverse derivatization pathways. For example, nucleophilic substitution of the chlorine atom facilitates the introduction of amine or thiol functionalities, critical for developing prodrugs. The hydroxyl group also permits esterification or glycosylation, enhancing bioavailability in preclinical candidates.
Biological Probe : The compound’s ability to modulate neurotransmitter systems has been explored in in vitro models. Preliminary studies suggest affinity for serotonin and norepinephrine transporters, though with lower potency compared to clinical TCAs like imipramine. Computational docking analyses predict interactions with SIRT2, a NAD⁺-dependent deacetylase implicated in cancer and neurodegeneration, highlighting its potential as a lead for enzyme inhibitors.
Structure-Activity Relationship (SAR) Studies : By comparing the target compound to analogs with varying substituents, researchers have elucidated the impact of halogenation and hydroxylation on receptor binding. For instance, replacing the chloropropyl chain with a dimethylaminopropyl group (as in imipramine) increases norepinephrine reuptake inhibition but reduces metabolic stability.
These applications underscore the compound’s versatility in bridging medicinal chemistry and pharmacology, offering insights into the optimization of dibenzazepine-based therapeutics.
Properties
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-10-3-11-19-16-5-2-1-4-13(16)6-7-14-12-15(20)8-9-17(14)19/h1-2,4-5,8-9,12,20H,3,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCKEJUUFQONEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C3=CC=CC=C31)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675757 | |
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-21-5 | |
| Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Starting Material : 10,11-dihydro-5H-dibenz[b,f]azepine.
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Alkylating Agent : 1-bromo-3-chloropropane or 3-chloropropyl chloride.
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Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).
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Conditions : Reflux at 80–100°C for 12–24 hours under inert atmosphere (N₂/Ar).
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Workup : Precipitation in ice-water followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate).
Key Insight : The choice of base significantly impacts yield. NaH provides higher reactivity but requires strict anhydrous conditions, whereas K₂CO₃ is more tolerant of minor moisture but may necessitate longer reaction times.
Hydroxylation Strategies at Position 2
Introducing the hydroxy group at position 2 poses regioselective challenges. Two primary approaches are viable:
Directed Ortho-Metalation
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Step 1 : Protection of the dibenzazepine nitrogen with a directing group (e.g., trimethylsilyl chloride).
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Step 2 : Deprotonation at position 2 using lithium diisopropylamide (LDA) at −78°C.
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Step 3 : Quenching with an electrophilic oxygen source (e.g., molecular oxygen or trimethylboroxine) to install the hydroxy group.
Advantages : High regioselectivity (>90% yield in model systems).
Limitations : Requires cryogenic conditions and specialized reagents.
Friedel-Crafts Acylation Followed by Reduction
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Step 1 : Acylation at position 2 using acetyl chloride and AlCl₃ in dichloromethane.
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Step 2 : Reduction of the ketone to a secondary alcohol via catalytic hydrogenation (H₂, Pd/C, 50 psi) or sodium borohydride (NaBH₄).
Typical Yield : 60–75% after purification.
Protection-Deprotection Approaches
To prevent undesired side reactions during alkylation or hydroxylation, protective groups are employed:
Hydroxy Group Protection
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Protecting Agent : tert-Butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.
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Conditions : Room temperature, 4–6 hours.
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Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Sequential Functionalization
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Protect the dibenzazepine nitrogen with a benzyl group.
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Perform alkylation with 3-chloropropyl chloride.
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Deprotect the nitrogen and introduce the hydroxy group via oxidation or metalation.
Optimization Note : Benzyl groups are preferred for their stability under alkylation conditions.
Catalytic Reduction Methods
The patent-pending method for analogous compounds (e.g., 10-hydroxy derivatives) involves catalytic hydrogenation:
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Substrate : 2-nitro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine.
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Catalyst : 10% Pd/C in ethanol.
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Conditions : 40–60 psi H₂, 50°C, 8 hours.
Adaptation for 2-Hydroxy : Replace the nitro group at position 2 with a ketone intermediate, followed by reduction.
Industrial-Scale Synthesis Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.5–5 L | 500–5000 L |
| Purification | Column Chromatography | Crystallization (ethanol/H₂O) |
| Yield Optimization | 60–75% | 80–90% (via continuous flow) |
| Cost Drivers | Solvent consumption | Catalyst recycling |
Key Insight : Continuous flow systems reduce reaction times and improve heat management for exothermic steps like alkylation.
Analytical Challenges and Solutions
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Regioselectivity Confirmation : Use ¹H NMR to verify substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm and hydroxy proton at δ 5.2 ppm).
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Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 column (acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Dibenzazepine Derivatives
Structural and Functional Differences
Table 1: Structural Comparison of Dibenzazepine Derivatives
Imipramine
- Structure: Lacks the hydroxyl group and chlorine, replacing them with a dimethylaminopropyl chain.
- Activity: Blocks monoamine reuptake transporters, used for depression and anxiety.
- Synthesis: Alkylation of dibenzazepine with 3-dimethylaminopropyl chloride under basic conditions.
Trimipramine
- Structure : Features a branched 2-methylpropyl chain, enhancing receptor binding specificity.
- Activity : Stronger histamine H₁ receptor antagonism, contributing to sedative effects.
3-Chloro-5-(3-chloropropyl) Derivative
- Structure : Additional chlorine at position 3 increases electronegativity and steric bulk.
- Application : Intermediate in antipsychotic drug synthesis (e.g., Clofekton).
Quinpramine
Physicochemical Properties
Target Compound
Imipramine
Trimipramine
- Unique Effects : Potent 5-HT₂A receptor antagonism, contributing to anxiolytic properties.
Biological Activity
Overview
5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine is a chemical compound belonging to the dibenzazepine class, known for its diverse pharmacological activities. This compound is characterized by the presence of a chloropropyl group and a hydroxy group, which significantly influence its biological activity and potential therapeutic applications.
- Molecular Formula : CHClN\O
- CAS Number : 1159977-21-5
- Molecular Weight : 285.78 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate neurotransmitter receptors, which can influence neuronal signaling pathways. This modulation suggests potential applications in treating neurological and psychiatric disorders.
Target Interactions
- Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors, similar to other dibenzazepine derivatives.
- Enzymatic Pathways : It can inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing the availability of these neurotransmitters in the synaptic cleft.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant effects on various cell lines. For instance, it has been evaluated for its cytotoxicity against cancer cell lines using the MTT assay.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 1.95 | |
| Rucaparib (Control) | A549 (Lung Cancer) | 23.88 |
Case Studies and Research Findings
Recent research has highlighted the potential of this compound in cancer therapy. For example, a study found that it could induce apoptosis in A549 lung cancer cells through the inhibition of PARP-1 activity, a key enzyme involved in DNA repair mechanisms.
Apoptosis Induction Mechanism
The mechanism by which this compound induces apoptosis involves:
- Reduction of Poly(ADP-ribose) : Inhibition of PARP leads to decreased synthesis of poly(ADP-ribose), which is crucial for DNA repair.
- Caspase Activation : Increased levels of cleaved caspase-3 indicate activation of apoptotic pathways.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds within the dibenzazepine class.
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | Parent Compound | Antidepressant effects |
| 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | Chloropropyl Substituent | Enhanced receptor binding affinity |
Q & A
What are the key considerations for designing synthetic routes for 5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine, and how can existing methodologies be optimized?
Answer:
Synthetic route design should prioritize regioselective functionalization of the azepine core and the chloropropyl side chain. Existing methods for analogous compounds (e.g., alkylation of the azepine nitrogen, halogenation protocols) can guide optimization . Key steps include:
- Chloropropyl introduction : Use nucleophilic substitution under controlled conditions to minimize side reactions (e.g., elimination).
- Hydroxyl group retention : Protect the 2-hydroxy group during synthesis using silyl ethers or benzyl groups to prevent undesired oxidation or substitution .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or regioisomers, confirmed by HPLC-MS .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular conformation and substituent positioning. For example:
- Torsional angles : Analyze the chloropropyl chain’s spatial arrangement relative to the azepine ring to confirm steric effects on reactivity .
- Hydrogen bonding : Identify intermolecular interactions (e.g., between the hydroxyl group and adjacent molecules) to explain solubility or stability trends .
- Validation : Cross-reference SC-XRD data with NMR (e.g., NOESY for spatial proximity) and computational modeling (DFT) .
What experimental frameworks are suitable for studying the environmental fate of this compound?
Answer:
Adopt a tiered approach combining laboratory and field studies:
- Phase 1 (Lab) : Assess physicochemical properties (logP, pKa) and abiotic degradation (hydrolysis, photolysis) under controlled conditions .
- Phase 2 (Microcosm) : Evaluate biodegradation using soil/water systems spiked with the compound; monitor metabolites via LC-QTOF-MS .
- Phase 3 (Field) : Deploy passive samplers in contaminated sites to measure bioaccumulation in biota (e.g., LC-MS/MS for tissue analysis) .
- Statistical design : Use randomized block designs with split plots to account for environmental variability .
How can researchers reconcile discrepancies in reported biological activities of structurally similar azepine derivatives?
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardization : Re-test compounds under uniform conditions (e.g., cell lines, incubation times) .
- SAR analysis : Compare substituent effects (e.g., chloropropyl vs. dimethylaminopropyl chains) on target binding using molecular docking .
- Meta-analysis : Aggregate data from multiple studies to identify trends; apply multivariate regression to isolate key structural determinants .
What theoretical frameworks guide mechanistic studies of this compound’s pharmacological activity?
Answer:
- Receptor-ligand dynamics : Apply allosteric modulation theories to explain interactions with CNS targets (e.g., dopamine or serotonin receptors) .
- Kinetic modeling : Use Michaelis-Menten or Hill equations to quantify enzyme inhibition (e.g., MAO-B) and correlate with structural features .
- Systems biology : Integrate omics data (transcriptomics/proteomics) to map downstream pathways affected by the compound .
What methodological challenges arise in characterizing the stability of this compound under varying storage conditions?
Answer:
- Degradation pathways : Use forced degradation studies (acid/base, oxidative stress) with LC-MS to identify breakdown products .
- Temperature sensitivity : Conduct accelerated stability testing (40°C/75% RH) and monitor changes via DSC/TGA .
- Light exposure : Compare UV-vis spectra pre- and post-irradiation to assess photostability; use amber glassware for storage .
How can researchers validate the purity of this compound in complex matrices?
Answer:
- Chromatography : Employ UPLC with dual detection (PDA and ELSD) to resolve co-eluting impurities .
- Quantitative NMR : Use ¹³C-qNMR with an internal standard (e.g., maleic acid) for absolute purity determination .
- Mass spectrometry : Apply high-resolution MS (HRMS) to confirm molecular formula and detect trace contaminants (<0.1%) .
What advanced techniques are recommended for elucidating the metabolic pathways of this compound in vivo?
Answer:
- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolite distribution in rodent models .
- High-resolution tandem MS : Fragment ions (MS/MS) to identify phase I/II metabolites (e.g., glucuronidation, sulfation) .
- In silico prediction : Use software like Meteor (Lhasa Ltd.) to hypothesize metabolic sites, validated by in vitro hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
